Imrecoxib

Übersicht

Beschreibung

Imrecoxib is a novel and moderately selective cyclooxygenase-2 (COX-2) inhibitor . It has been used in trials studying the treatment of Knee Osteoarthritis . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety .

Molecular Structure Analysis

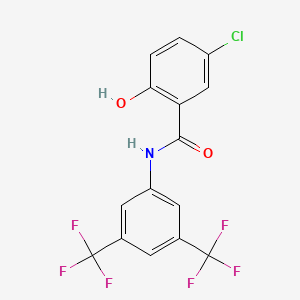

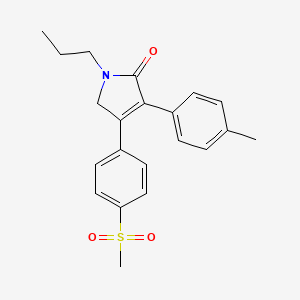

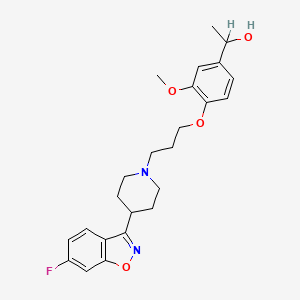

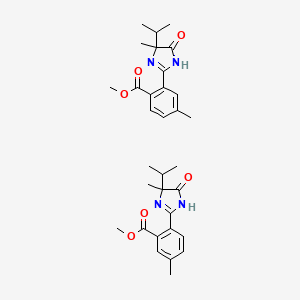

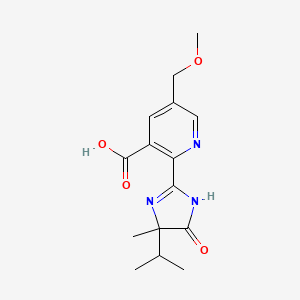

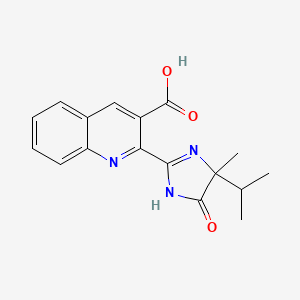

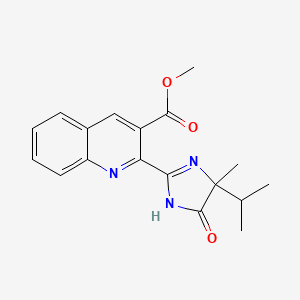

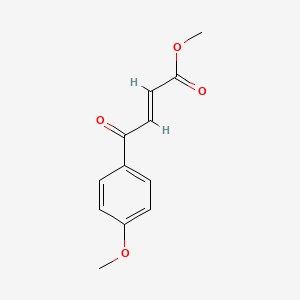

Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 .Chemical Reactions Analysis

Imrecoxib is absorbed into plasma with a median time to reach peak concentration (Tmax) around 2 hours . The concentration–time curves of imrecoxib showed higher interindividual variability in elderly subjects compared with non-elderly subjects .Physical And Chemical Properties Analysis

Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Selective COX-2 Inhibition and Anti-inflammatory Effects

Imrecoxib is a novel cyclooxygenase-2 (COX-2) inhibitor that exhibits significant anti-inflammatory effects. Research demonstrates its capability to selectively inhibit COX-2 over COX-1, making it a potent anti-inflammatory agent. It effectively reduces acute inflammation in rat models, as evidenced by its ability to mitigate carrageenan-induced edema and adjuvant-induced chronic inflammation at various dosages. This selective inhibition of COX-2 is pivotal in its anti-inflammatory mechanism, showcasing its potential in treating conditions that benefit from COX-2 inhibition while minimizing COX-1-related gastrointestinal side effects (Chen et al., 2004).

Pharmacokinetics and Safety Profile

The pharmacokinetics and safety of Imrecoxib have been extensively studied, including its effects in elderly populations. It is absorbed into plasma with a median time to peak concentration of approximately 2 hours. The drug and its metabolites exhibit higher plasma concentrations in elderly subjects compared to non-elderly, suggesting a need for careful dosage considerations in the elderly. However, Imrecoxib is well-tolerated in both elderly and non-elderly populations, with favorable gastrointestinal and cardiovascular safety profiles, indicating its suitability for a broader patient demographic without the need for dosage adjustment in the elderly (Yang et al., 2022).

Interactions with Other Medications

Studies also focus on Imrecoxib's interaction with other drugs, such as its co-administration with fluconazole, a known CYP2C9 inhibitor. This interaction significantly affects Imrecoxib's pharmacokinetic parameters, notably increasing plasma concentrations, which highlights the importance of dose adjustments when used concurrently with CYP2C9 inhibitors. These findings are crucial for clinical practice, emphasizing the need for careful management of Imrecoxib dosing when combined with other medications that affect its metabolism (Zuo et al., 2018).

Efficacy in Osteoarthritis

Imrecoxib's efficacy extends to the treatment of knee osteoarthritis, with studies showing significant improvements in patient outcomes. A multicenter open-labeled trial demonstrated that Imrecoxib tablets, administered twice a day for 8 weeks, significantly reduced Western Ontario and McMaster Universities Arthritis Index scores, underscoring its potential as an effective treatment option for osteoarthritis with a low adverse effect profile (Zheng Xixi et al., 2016).

Analgesic Efficacy in Postoperative Pain

Another application of Imrecoxib is its analgesic efficacy in managing postoperative pain following oral surgery. A prospective randomized trial comparing Imrecoxib with celecoxib found that Imrecoxib significantly relieved pain with non-inferior analgesic efficacy and good tolerance following oral surgery. This suggests Imrecoxib as a viable alternative for pain management in postoperative settings (Jiang et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imrecoxib | |

CAS RN |

395683-14-4 | |

| Record name | Imrecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imrecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMRECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)